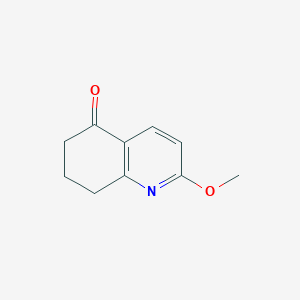
(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
Descripción general
Descripción
“(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 2-(3-Methoxyphenyl)ethylamine, Benzeneethanamine, 3-methoxy-, m-Methoxyphenethylamine, m-Methoxyphenylethylamine, Phenethylamine, m-methoxy-, 3-Methoxy-β-phenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of “(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride” are not available, related compounds like tetrakis(4-methoxyphenyl)ethylene have been studied. For example, the emission of tetrakis(4-methoxyphenyl)ethylene can be switched among three colors in the solid state by transformation among three different aggregation states .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolism in Rats : A study by Kanamori et al. (2002) investigated the in vivo metabolism of a psychoactive phenethylamine, related to (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride, in rats. The research identified various metabolites, suggesting multiple metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Chemical Synthesis and Industrial Production
- Synthesis of Apremilast : In a study by Shan, Weizheng, and Bai-nian (2015), a compound structurally similar to (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride was used in the synthesis of Apremilast, an oral medication for psoriasis. The study demonstrated increased yield compared to traditional methods (Shan, Weizheng, & Bai-nian, 2015).
Environmental and Biological Interactions
- Estrogenic Properties : Bulger, Feil, and Kupfer (1985) explored the estrogenic and proestrogenic properties of methoxychlor, a compound related to (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride. They utilized assays to determine these properties, providing insight into the compound's biological interactions (Bulger, Feil, & Kupfer, 1985).
Toxicology and Safety
- Toxicological Analysis in Human Serum : A study by Poklis, Charles, Wolf, and Poklis (2013) developed a method for detecting and quantifying NBOMe compounds, related to (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride, in human serum. This contributes to understanding the toxicology of such compounds (Poklis, Charles, Wolf, & Poklis, 2013).
Pharmacological Effects
- Effect on Ovarian Development : Uzumcu, Kuhn, Marano, Armenti, and Passantino (2006) researched the impact of methoxychlor, a related compound, on ovarian development and anti-Mullerian hormone production in rats. Their findings indicate that such compounds can influence reproductive health (Uzumcu, Kuhn, Marano, Armenti, & Passantino, 2006).
Chemical Analysis and Detection
- Detection of Novel Psychoactive Substances : Lum, Brophy, and Hibbert (2016) reported on the analysis of NBOMe compounds, structurally similar to (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride, using gas chromatography-mass spectrometry. This contributes to the detection of new psychoactive substances (Lum, Brophy, & Hibbert, 2016).
Propiedades
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703462 | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
574744-39-1 | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)


